REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]3[c:12]([cH:34]2)[CH:13]=[C:14]([C:18](=[O:19])[NH:20][c:21]2[cH:22][cH:23][c:24]([CH2:27][N:28]4[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33]4)[cH:25][cH:26]2)[CH2:15][CH2:16][S:17]3)[cH:6][cH:7]1.[CH3:35][I:36].[CH3:37][N:38]([CH3:39])[CH:40]=[O:41]>>[CH3:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[cH:9][cH:10][c:11]3[c:12]([cH:34]2)[CH:13]=[C:14]([C:18](=[O:19])[NH:20][c:21]2[cH:22][cH:23][c:24]([CH2:27][N+:28]4([CH3:35])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33]4)[cH:25][cH:26]2)[CH2:15][CH2:16][S:17]3)[cH:6][cH:7]1.[I-:36]
|
Name
|
Cc1ccc(-c2ccc3c(c2)C=C(C(=O)Nc2ccc(CN4CCCCC4)cc2)CCS3)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(-c2ccc3c(c2)C=C(C(=O)Nc2ccc(CN4CCCCC4)cc2)CCS3)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(-c2ccc3c(c2)C=C(C(=O)Nc2ccc(C[N+]4(C)CCCCC4)cc2)CCS3)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |